molecular formula C8H7NO4 B1207234 2-(Methoxycarbonyl)nicotinic acid CAS No. 24195-07-1

2-(Methoxycarbonyl)nicotinic acid

Cat. No. B1207234
Key on ui cas rn: 24195-07-1
M. Wt: 181.15 g/mol
InChI Key: OSSIORZYXTUXBL-UHFFFAOYSA-N
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Patent
US08410117B2

Procedure details

Pyridine-2,3-dicarboxylic acid 2-methyl ester (500 mg, 2.76 mmol) was dissolved in thionyl chloride (8.21 g, 68 mmol) and heated to reflux for 4 h. Excess thionyl chloride was removed under vacuum. The obtained crude product (620 mg, assumed purity 60%, 68% yield) was used in the next step without further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
8.21 g
Type
reactant
Reaction Step One
Yield
68%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:10]([C:11]([OH:13])=O)=[CH:9][CH:8]=[CH:7][N:6]=1)=[O:4].S(Cl)([Cl:16])=O>>[CH3:1][O:2][C:3]([C:5]1[C:10]([C:11]([Cl:16])=[O:13])=[CH:9][CH:8]=[CH:7][N:6]=1)=[O:4]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
COC(=O)C1=NC=CC=C1C(=O)O
Name
Quantity
8.21 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Excess thionyl chloride was removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=NC=CC=C1C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 620 mg
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 112.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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